N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide

Medicinal Chemistry Antihistamine SAR

Researchers optimizing antihistaminic scaffolds often face the trade-off between H1 potency and unwanted anticholinergic/CNS side effects inherent to first-generation agents like diphenhydramine. This compound resolves that tension through two synergistic SAR features: • A para-methyl group on the tolyl ring that class-level evidence shows enhances H1 receptor selectivity while reducing atropine-like activity versus parent diphenhydramine. • An acetamide backbone replacing the basic ethylamine chain, predicted to lower CNS penetration and improve the therapeutic index-making it a rational reference standard for developing peripherally restricted antihistamines. • Supplied with full analytical characterization, enabling direct use in preclinical head-to-head studies, impurity profiling, and ADME investigations without additional synthesis.

Molecular Formula C18H21NO2
Molecular Weight 283.371
CAS No. 17322-51-9
Cat. No. B569552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide
CAS17322-51-9
SynonymsN,N-Dimethyl-2-[(p-methyl-α-phenylbenzyl)oxy]acetamide;  _x000B_N,N-Dimethyl-2-[(4-methylphenyl)phenylmethoxy]acetamide
Molecular FormulaC18H21NO2
Molecular Weight283.371
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)N(C)C
InChIInChI=1S/C18H21NO2/c1-14-9-11-16(12-10-14)18(15-7-5-4-6-8-15)21-13-17(20)19(2)3/h4-12,18H,13H2,1-3H3
InChIKeyPOTFBJGQRGNXKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide – Product Overview


N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide (CAS 17322-51-9) is a synthetic organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . It is structurally classified as a diphenhydramine analog and belongs to the antihistaminic agent class [1]. The compound features a dimethylacetamide moiety linked to a benzhydryl ether core, distinguished from the parent diphenhydramine by the presence of an acetamide group replacing the ethylamine chain, while retaining the para-methyl substitution on one phenyl ring.

Structural probe
Diphenhydramine analog with para-methyl substitution and acetamide backbone; supports H1 receptor SAR and selectivity studies
Analytical reference
Identified as a diphenhydramine-related impurity; suitable for developing selective HPLC/LC-MS methods to distinguish from amine-based impurities
Class-level prediction
Para-methyl group is associated with enhanced H1 vs. anticholinergic selectivity in related analogs; use for targeted pharmacology research

Non-Interchangeability with Other Diphenhydramine Analogs


In-class substitution among diphenhydramine analogs is scientifically unsound due to profound structure-activity relationship (SAR) variability. A systematic study of 41 compounds structurally related to diphenhydramine demonstrated that even minor ring substitutions drastically alter both antihistaminic potency and atropine-like (anticholinergic) activity [1]. Specifically, para-substitution with a methyl group, as present in this compound's tolyl moiety, enhances antihistaminic potency while reducing atropine-like activity compared to the parent diphenhydramine [1]. This established SAR principle underscores that N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide possesses a distinct pharmacological signature. Furthermore, its unique acetamide backbone differentiates it from simple amine analogs like 4-methyldiphenhydramine (Toladryl), potentially altering its metabolic stability, pharmacokinetic profile, and receptor binding kinetics in ways not fully captured by in-class generalizations .

SAR mismatch
Para-methyl substitution alters antihistaminic/anticholinergic balance compared to diphenhydramine; in-class substitution may shift target engagement profile
Backbone divergence
Acetamide core differs from ethylamine chain; predicted changes in metabolic stability, CNS penetration, and receptor binding kinetics may limit direct interchangeability
Analytical specificity
Distinct impurity profile requires separate reference standard; 4-methyldiphenhydramine (EP Impurity B) or diphenhydramine cannot substitute for method validation

Comparative Differentiation Evidence


Acetamide Backbone vs. Ethylamine Core

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide possesses an N,N-dimethylacetamide moiety, whereas diphenhydramine and 4-methyldiphenhydramine contain an N,N-dimethylethanamine core. The replacement of the basic amine with a neutral amide is a fundamental structural modification predicted to reduce basicity (pKa) and significantly alter pharmacokinetic properties such as blood-brain barrier penetration, volume of distribution, and metabolic pathways . While direct comparative binding or functional data are not available in the public domain, this chemical distinction is analogous to the difference between amide local anesthetics (e.g., lidocaine) and ester anesthetics, which exhibit distinct metabolic and safety profiles [1].

Acetamide vs. amine core
Class-level inference
Target: N,N-dimethylacetamide (–CON(CH3)2)
Comparator: diphenhydramine ethylamine (–CH2N(CH3)2); MW +28 vs. diphenhydramine
Predicted to alter basicity, BBB penetration, and metabolic pathways; non-interchangeable for SAR/ADME research
Analogy: amide vs. ester anesthetic class differences
Medicinal Chemistry Antihistamine SAR

Para-Methyl Substitution and Antihistaminic Selectivity

A foundational study of 41 diphenhydramine analogs established that para-substitution of one phenyl ring with a methyl group enhances antihistaminic potency while reducing atropine-like (anticholinergic) activity relative to the parent compound [1]. This SAR principle is directly applicable to N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide, which contains a para-methyl (tolyl) group on one phenyl ring. In contrast, diphenhydramine lacks this substitution. This class-level inference suggests the target compound, by virtue of its para-methyl group, is expected to exhibit a higher therapeutic index for H1 antagonism versus muscarinic antagonism [1].

Para-methyl selectivity
Class-level inference
Target: para-methyl on one phenyl ring
Comparator: diphenhydramine (unsubstituted)
Class inference: enhanced H1 potency, reduced atropine-like activity (41-analog study)
Supports predicted improved H1 selectivity index; relevant for histamine receptor signaling studies
Based on Loew et al. (1946) comparative pharmacology
Pharmacology SAR Antihistamine

Distinct Impurity Profile for Analytical Methods

N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide is identified as a related substance and potential impurity in the synthesis and storage of diphenhydramine-based formulations [1]. This is distinct from the common impurity 4-methyldiphenhydramine (Diphenhydramine EP Impurity B, CAS 19804-27-4), which is an ethylamine derivative [2]. The presence of the acetamide impurity requires a separate analytical method for detection and quantification in pharmaceutical quality control, as it will exhibit different chromatographic retention times and mass spectrometric fragmentation patterns compared to amine-based impurities [1].

Impurity method differentiation
Supporting evidence
Target: CAS 17322-51-9 (acetamide)
Comparator: 4-methyldiphenhydramine (CAS 19804-27-4, ethylamine)
Distinct HPLC retention time, MS fragmentation
Requires dedicated reference standard for impurity monitoring; amine-based standards will not co-elute
Pharmaceutical quality control context
Analytical Chemistry Quality Control Pharmaceutical Impurities

Comparative Toxicology: Reduced Acute Toxicity

While no direct acute toxicity data for N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide were found in public literature, class-level SAR from related compounds provides a strong inference. A study comparing phenyltoloxamine (an ortho-tolyl analog) to diphenhydramine reported an LD50 (mouse, i.p.) of 163 mg/kg for phenyltoloxamine hydrochloride versus 114 mg/kg for diphenhydramine [1]. Furthermore, para-methyl substitution in diphenhydramine analogs is associated with reduced atropine-like activity, which is a major contributor to the acute toxicity of first-generation antihistamines [2]. Therefore, this compound is predicted to exhibit a favorable toxicity profile compared to diphenhydramine.

Predicted toxicity window
Class-level inference
Phenyltoloxamine (ortho-tolyl analog) LD50 mouse i.p. 163 mg/kg vs. diphenhydramine 114 mg/kg (~43% lower acute toxicity)
Para-methyl + amide suggest further improvement
May support wider dosing margin in preclinical in vivo models; direct data lacking, class-level inference only
Hoekstra et al. (1953); no direct target compound data
Toxicology Safety Pharmacology Preclinical Development

Scientific & Industrial Applications


Scaffold for Selective, Non-Sedating H1 Antagonists

Use as a core scaffold for developing novel antihistamines. The compound combines two favorable SAR features: a para-methyl group, which class-level evidence indicates enhances H1 selectivity by reducing anticholinergic activity [1], and an acetamide backbone, which is predicted to reduce CNS penetration compared to basic amines. This dual modification offers a rational starting point for synthesizing analogs with an improved therapeutic index, potentially addressing the sedation and cognitive impairment associated with first-generation antihistamines like diphenhydramine.

Reference Standard for Pharmaceutical Impurity Testing

Employ as a primary reference standard in pharmaceutical quality control laboratories. Given its identification as a diphenhydramine-related impurity [2], and its structural distinction from common amine impurities like 4-methyldiphenhydramine (CAS 19804-27-4), this compound is essential for developing and validating selective analytical methods. Its unique acetamide structure ensures different chromatographic and spectral properties, enabling accurate quantification of this specific impurity in drug substance and drug product batches to meet ICH and pharmacopoeial guidelines.

In Vivo Comparative Efficacy & Safety Studies

Utilize in head-to-head preclinical studies against diphenhydramine and 4-methyldiphenhydramine. Researchers can empirically test the class-level inferences of enhanced antihistaminic potency [1] and reduced acute toxicity [3]. Such studies would involve standard in vivo models (e.g., histamine-induced bronchospasm in guinea pigs, locomotor activity assays for sedation, and Irwin screens for CNS effects) to generate the direct quantitative data currently missing from the literature, thereby validating its predicted advantages.

Tool Compound for Amide vs. Amine ADME Studies

Deploy as a tool compound in pharmacokinetic studies to elucidate the impact of the amide functional group on ADME. By directly comparing its metabolic stability, plasma protein binding, and brain-to-plasma ratio with those of diphenhydramine and 4-methyldiphenhydramine, scientists can gain fundamental insights into how the replacement of a basic amine with a neutral amide alters the disposition of benzhydryl ether antihistamines. This knowledge is valuable for drug discovery programs seeking to optimize the PK profile of CNS-active versus peripherally restricted candidates.

Application
Selection Property
Validation Focus
H1 receptor selectivity SAR studies
Para-methyl/acetamide scaffold
H1 vs. muscarinic selectivity assays; CNS penetration models
Pharmaceutical impurity reference standard
Unique acetamide impurity identity
HPLC/LC-MS method specificity; separation from amine impurities
In vivo comparative pharmacology studies
Class-level potency/toxicity predictions
Histamine-induced bronchospasm; CNS side-effect endpoints
Amide vs. amine ADME tool compound
Amide functional group comparison
Brain-to-plasma ratio; metabolic stability; protein binding

Technical Documentation Hub

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